molecular formula C22H18O2 B14704187 2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid CAS No. 24048-76-8

2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid

Cat. No.: B14704187
CAS No.: 24048-76-8
M. Wt: 314.4 g/mol
InChI Key: KZZSIKAMYOGWHM-UHFFFAOYSA-N
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Description

2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid is an organic compound that features a fluorenyl group attached to an ethyl chain, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid typically involves the reaction of 9H-fluorene with ethyl bromide to form 2-(9H-fluoren-2-yl)ethyl bromide. This intermediate is then reacted with sodium benzoate under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(9H-Fluoren-9-yl)ethyl]benzoic acid
  • 2-[2-(9H-Fluoren-9-yl)methoxy]carbonylamino)ethyl]benzoic acid
  • 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives

Uniqueness

2-[2-(9H-Fluoren-2-yl)ethyl]benzoic acid is unique due to its specific structural configuration, which allows for distinct interactions with biological targets and unique reactivity in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

24048-76-8

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-[2-(9H-fluoren-2-yl)ethyl]benzoic acid

InChI

InChI=1S/C22H18O2/c23-22(24)21-8-4-1-5-16(21)11-9-15-10-12-20-18(13-15)14-17-6-2-3-7-19(17)20/h1-8,10,12-13H,9,11,14H2,(H,23,24)

InChI Key

KZZSIKAMYOGWHM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)CCC4=CC=CC=C4C(=O)O

Origin of Product

United States

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